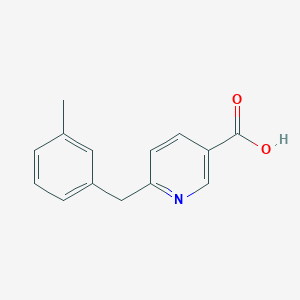
6-(3-Methylbenzyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Methylbenzyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3. This compound features a nicotinic acid core with a 3-methylbenzyl group attached to the sixth position of the pyridine ring. Nicotinic acid and its derivatives are known for their roles in various biological processes, including acting as precursors to coenzymes involved in redox reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Methylbenzyl)nicotinic acid typically involves the alkylation of nicotinic acid derivatives. One common method is the Friedel-Crafts alkylation, where nicotinic acid is reacted with 3-methylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of nicotinic acid derivatives often involves the oxidation of 3-methylpyridine. This process can be carried out using nitric acid as the oxidizing agent at elevated temperatures (165-195°C) in a controlled reactor. The yield and selectivity of the product can be optimized by adjusting the reaction time and temperature .
Chemical Reactions Analysis
Types of Reactions: 6-(3-Methylbenzyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: 6-(3-Carboxybenzyl)nicotinic acid.
Reduction: 6-(3-Methylbenzyl)nicotinyl alcohol.
Substitution: Various substituted nicotinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Methylbenzyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in metabolic pathways involving nicotinic acid derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, nicotinic acid, which is known for its lipid-modifying properties.
Mechanism of Action
The mechanism of action of 6-(3-Methylbenzyl)nicotinic acid is closely related to that of nicotinic acid. It acts by interacting with specific receptors and enzymes involved in redox reactions. The compound can be converted into nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in cellular metabolism. These coenzymes participate in various biochemical pathways, including glycolysis and the Krebs cycle, by acting as electron carriers .
Comparison with Similar Compounds
Nicotinic Acid: The parent compound, known for its role in reducing cholesterol levels and improving cardiovascular health.
Nicotinamide: An amide derivative of nicotinic acid, used in skincare products and as a dietary supplement.
Nicotinamide Riboside: A precursor to NAD, known for its potential anti-aging effects.
Uniqueness: 6-(3-Methylbenzyl)nicotinic acid is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural modification can potentially enhance its therapeutic properties or alter its metabolic pathways compared to its parent compound .
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
6-[(3-methylphenyl)methyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H13NO2/c1-10-3-2-4-11(7-10)8-13-6-5-12(9-15-13)14(16)17/h2-7,9H,8H2,1H3,(H,16,17) |
InChI Key |
FLISBTGYNPJDLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
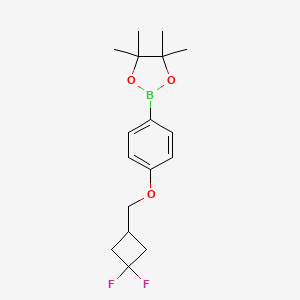
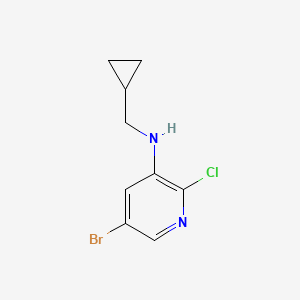
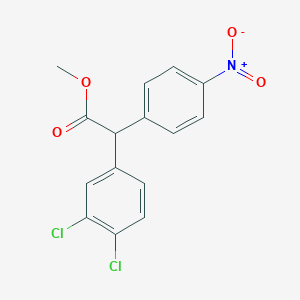
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
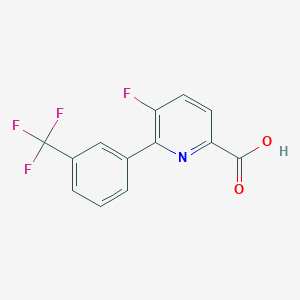
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
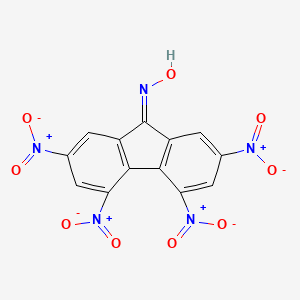
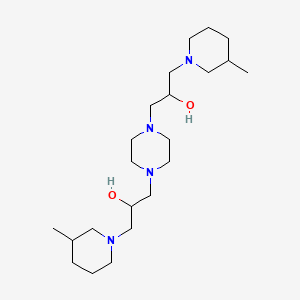
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
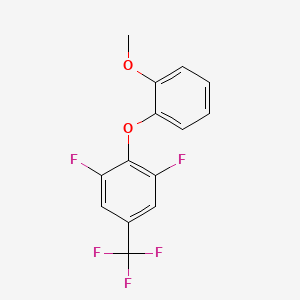
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
